molecular formula C18H20O4 B5023913 3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde

3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B5023913
M. Wt: 300.3 g/mol
InChI Key: DRYOJKPEJHPOTC-UHFFFAOYSA-N
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Description

3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C18H20O4 It is a benzaldehyde derivative characterized by the presence of ethoxy and methylphenoxy groups attached to the benzene ring

Properties

IUPAC Name

3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-3-20-18-12-15(13-19)8-9-17(18)22-11-10-21-16-7-5-4-6-14(16)2/h4-9,12-13H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYOJKPEJHPOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxybenzaldehyde and 2-methylphenol.

    Etherification: The first step involves the etherification of 3-ethoxybenzaldehyde with 2-methylphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). This reaction forms the intermediate 3-ethoxy-4-(2-methylphenoxy)benzaldehyde.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and methylphenoxy groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

    Oxidation: 3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties.

    Pharmaceuticals: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and methylphenoxy groups may also contribute to its overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
  • 3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde
  • 3-methoxy-4-[2-(2,4,5-trimethylphenoxy)ethoxy]benzaldehyde

Uniqueness

3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde is unique due to the specific positioning of the ethoxy and methylphenoxy groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its similar compounds.

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